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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of

vinbarbital, a barbiturate derivative with sedative-hypnotic properties. It details the historical

context of its development, a plausible synthetic pathway with detailed experimental protocols,

and its mechanism of action at the molecular level. Quantitative data is presented in structured

tables, and key processes are visualized through diagrams generated using the DOT language.

This document is intended to serve as a valuable resource for researchers and professionals in

the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context
Vinbarbital, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, was developed

by Sharp and Dohme in 1939.[1] It emerged during a period of extensive research into

barbiturate derivatives for their therapeutic potential as sedatives, hypnotics, and

anticonvulsants. As an intermediate-acting barbiturate, vinbarbital offered a specific duration

of action that was sought after for certain clinical applications. Although its use has largely been

superseded by newer classes of drugs with improved safety profiles, the study of its synthesis

and pharmacology remains relevant for understanding the structure-activity relationships of

barbiturates and for the development of new central nervous system depressants.
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Physicochemical Properties
A summary of the key physicochemical properties of vinbarbital is provided in the table below.

Property Value Reference

IUPAC Name

5-ethyl-5-[(1E)-1-methylbut-1-

en-1-yl]pyrimidine-

2,4,6(1H,3H,5H)-trione

PubChem

Molecular Formula C₁₁H₁₆N₂O₃ --INVALID-LINK--

Molecular Weight 224.26 g/mol --INVALID-LINK--

CAS Number 125-42-8 --INVALID-LINK--

Melting Point 163-166 °C (436-439 K) --INVALID-LINK--

Appearance White crystalline solid
General knowledge of

barbiturates

Solubility Slightly soluble in water
General knowledge of

barbiturates

Synthesis of Vinbarbital
The synthesis of vinbarbital is a two-step process that begins with the dialkylation of diethyl

malonate to introduce the ethyl and 1-methyl-1-butenyl side chains, followed by a condensation

reaction with urea to form the barbiturate ring.

Experimental Workflow
The overall workflow for the synthesis of vinbarbital is depicted below.
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Step 1: Synthesis of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

Step 2: Synthesis of Vinbarbital

Diethyl malonate

Diethyl ethylmalonate

1. Deprotonation

Sodium ethoxide in ethanol

2. Ethylation

Ethyl halide (e.g., Ethyl bromide)

Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

1. Deprotonation

Sodium ethoxide in ethanol

2. Alkylation

1-bromo-2-methyl-1-butene

Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

Vinbarbital

Condensation

Urea Sodium ethoxide in ethanol

Click to download full resolution via product page

Caption: General workflow for the two-step synthesis of vinbarbital.

Experimental Protocols
Note: The following protocols are constructed based on established general methods for the

synthesis of barbiturates and their precursors, as a specific detailed protocol for vinbarbital is
not readily available in modern literature.

Materials:
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Diethyl malonate

Sodium metal

Absolute ethanol

Ethyl bromide

1-bromo-2-methyl-1-butene

Hydrochloric acid (dilute)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Toluene

Procedure:

Preparation of Diethyl ethylmalonate:

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping

funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in

absolute ethanol under an inert atmosphere.

To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, add ethyl bromide dropwise to the reaction mixture.

Reflux the mixture until the reaction is complete (monitor by TLC).

Cool the reaction mixture and remove the ethanol under reduced pressure.

Add water and toluene to the residue and separate the organic layer.
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Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation.

Preparation of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate:

Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.

To this solution, add the purified diethyl ethylmalonate dropwise.

Following the addition, add 1-bromo-2-methyl-1-butene dropwise to the reaction mixture.

Reflux the mixture until the reaction is complete (monitor by TLC).

Follow the same work-up and purification procedure as for diethyl ethylmalonate to obtain

the final product, diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate.

Materials:

Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

Urea

Sodium metal

Absolute ethanol

Hydrochloric acid (concentrated)

Procedure:

Condensation Reaction:

In a flame-dried round-bottom flask fitted with a reflux condenser, prepare a solution of

sodium ethoxide by dissolving sodium metal in absolute ethanol.
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To this solution, add diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate, followed by a solution

of dry urea in warm absolute ethanol.

Heat the mixture to reflux for several hours until the condensation is complete. A solid

precipitate of the sodium salt of vinbarbital may form.

Work-up and Purification:

After cooling, remove the ethanol by distillation under reduced pressure.

Dissolve the residue in water and filter to remove any insoluble impurities.

Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath.

Vinbarbital will precipitate out of the solution.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude vinbarbital from a suitable solvent (e.g., aqueous ethanol) to

obtain the pure product.

Dry the purified crystals in a vacuum oven.

Expected Quantitative Data
The following table summarizes expected quantitative data for the synthesis of vinbarbital
based on typical yields for similar barbiturate syntheses and available physical data.
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Parameter Value Notes

Yield (Step 1) 60-80%

Expected yield for the

dialkylation of diethyl

malonate.

Yield (Step 2) 70-85%

Expected yield for the

condensation reaction to form

the barbiturate ring.

Overall Yield 42-68%
Calculated from the expected

yields of the two steps.

Melting Point 163-166 °C --INVALID-LINK--

Mass Spectrum (m/z)
224 (M+), 195, 167, 139, 112,

83, 55

Major peaks observed in the

electron ionization mass

spectrum. --INVALID-LINK--

Mechanism of Action: GABA-A Receptor Modulation
Barbiturates, including vinbarbital, exert their effects on the central nervous system primarily

by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A

receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter

GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the

neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Vinbarbital acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on

the receptor that is distinct from the GABA binding site. This binding potentiates the effect of

GABA by increasing the duration of the chloride channel opening. At higher concentrations,

barbiturates can also directly open the GABA-A receptor channel, even in the absence of

GABA. This direct agonistic activity contributes to the profound CNS depression and the risk of

overdose associated with this class of drugs.

Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of vinbarbital at the GABA-A

receptor.
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Vinbarbital
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Increases duration of channel opening
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Caption: Mechanism of action of Vinbarbital at the GABA-A receptor.

Conclusion
This technical guide has provided a detailed overview of the synthesis and discovery of

vinbarbital. While a specific, modern, and detailed experimental protocol is not readily

available, a plausible synthetic route has been constructed based on well-established chemical

principles for barbiturate synthesis. The provided information on its physicochemical properties

and mechanism of action serves as a valuable resource for researchers. Further investigation

into the historical literature and patent filings may yield more precise details regarding the

original synthesis and characterization of this compound. The diagrams and structured data

presented herein are intended to facilitate a deeper understanding of this classic sedative-

hypnotic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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